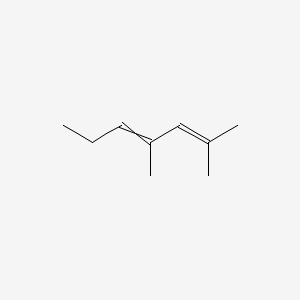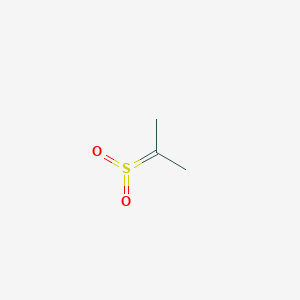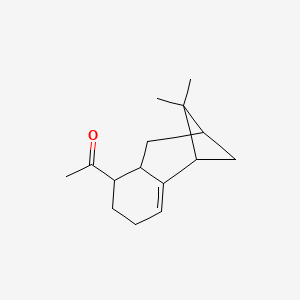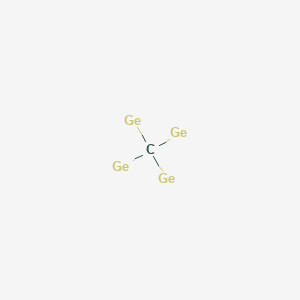![molecular formula C13H14O3 B14447585 Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate CAS No. 79705-98-9](/img/structure/B14447585.png)
Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate is an organic compound with a complex structure that includes a phenyl ring, a prop-2-enoate group, and an oxopropyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The synthetic route can be summarized as follows:
Starting Material: 3-[4-(2-oxopropyl)phenyl]prop-2-enoic acid
Reagent: Methanol
Catalyst: Sulfuric acid or hydrochloric acid
Conditions: Reflux
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process would typically include:
Feedstock Preparation: Purification of starting materials
Reaction: Esterification in a continuous flow reactor
Separation: Distillation to remove excess methanol and isolate the product
Purification: Crystallization or chromatography to achieve the desired purity
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution can introduce new substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: 3-[4-(2-oxopropyl)phenyl]prop-2-enoic acid
Reduction: Methyl 3-[4-(2-hydroxypropyl)phenyl]prop-2-enoate
Substitution: Various substituted derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic processes.
Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.
Comparación Con Compuestos Similares
Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate can be compared with similar compounds such as:
Methyl 3-(4-methoxyphenyl)prop-2-enoate: Similar structure but with a methoxy group instead of an oxopropyl group.
Methyl 3-(3-methylphenyl)prop-2-enoate: Contains a methyl group on the phenyl ring.
Methyl 3-(4-hydroxyphenyl)prop-2-enoate: Features a hydroxy group on the phenyl ring.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
79705-98-9 |
|---|---|
Fórmula molecular |
C13H14O3 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C13H14O3/c1-10(14)9-12-5-3-11(4-6-12)7-8-13(15)16-2/h3-8H,9H2,1-2H3 |
Clave InChI |
DCDQXLMOHXHCPJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=CC=C(C=C1)C=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Dimethyl(pentyl)silyl]propanoic acid](/img/structure/B14447507.png)


![1,2,3,4-Tetrahydrobenzimidazolo[2,1-b]quinazoline](/img/structure/B14447514.png)

![N-(3-{3-[(Dimethylamino)methyl]phenoxy}propyl)acetamide](/img/structure/B14447529.png)







